(1,4-Dinitrosopiperazin-2-YL)methanol
Description
Epigenetic Modulation of Nasopharyngeal Epithelial Cells
(1,4-Dinitrosopiperazin-2-YL)methanol and its related compound N,N'-dinitrosopiperazine significantly alter the epigenetic landscape of nasopharyngeal epithelial cells, contributing to carcinogenesis through several mechanisms. These nitrosamine compounds target specific cellular pathways and induce malignant transformation with particular tropism for nasopharyngeal tissue.
Genome-wide studies reveal that NPC tumors associated with nitrosamine exposure characteristically demonstrate low mutation rates but exhibit widespread hypermethylation patterns. This epigenetic signature contributes to the silencing of critical tumor suppressor genes and activation of oncogenic pathways. The parent compound N,N'-dinitrosopiperazine has been demonstrated to induce malignant transformation of human embryonic nasopharyngeal epithelial cells through these mechanisms.
DNA methylation plays a crucial role in DNP-induced carcinogenesis. Research has shown that the Rho GTPase gene (DLC1) is inactivated by DNA methylation in NPC cells exposed to nitrosamine compounds. This inactivation is negatively regulated in NPC carcinogenesis, contributing to the unique characteristics of nasopharyngeal tumors.
The specificity of this compound for nasopharyngeal epithelium is particularly noteworthy. In experimental models, TgN(p53mt-LMP1)/HT transgenic mice treated with DNP developed atypical hyperplasia in nasopharyngeal epithelium at significantly higher rates than controls (90% vs. 10%, p<0.01). This demonstrates the compound's ability to induce precancerous lesions specifically in nasopharyngeal tissue, even at lower dosages and without the assistance of additional carcinogenic promoters.
Table 1: Epigenetic Alterations Induced by this compound in Nasopharyngeal Epithelium
The compound's ability to induce precancerous lesions has been well-documented in experimental models. Studies utilizing TgN(p53mt-LMP1)/HT transgenic mice have shown that DNP exposure leads to significant atypical hyperplasia in nasopharyngeal tissues. This susceptibility is linked to inherited constitutional defects in immune surveillance function, which can be further compromised by environmental carcinogens including nitrosamine derivatives.
Signal Transduction Pathway Activation via AP-1 Complex
This compound and related nitrosamine compounds activate multiple signaling cascades, with the AP-1 pathway playing a central role in NPC development. This activation represents a critical mechanism through which these compounds exert their carcinogenic effects on nasopharyngeal epithelial cells.
The AP-1 transcription factor complex serves as a focused target of nitrosamine-mediated carcinogenesis. Research has demonstrated that DNP significantly upregulates the expression of tumor necrosis factor (TNF) receptor-associated factor 2 (TRAF2) and c-Jun in nasopharyngeal epithelium. These proteins are key components of the AP-1 signaling pathway and their aberrant expression contributes to malignant transformation.
The molecular mechanism begins with the activation of the CTAR2 domain, which triggers a signaling cascade through TRADD and TRAF pathways. This leads to abnormal activation of AP-1 and formation of c-Jun/JunB heterologous dimers, which in turn weaken the activity of the p16 promoter and reduce p16 expression. The downregulation of p16, a critical tumor suppressor, facilitates uncontrolled cell proliferation and contributes to carcinogenesis.
Research has revealed that nitrosamine exposure modulates several key protein kinases involved in signal transduction. These include Rho-kinase, protein kinase C (PKC), and other growth factor-related kinases. DNP activates these kinases through specific binding interactions - for instance, it may activate Rho kinase through binding to its pleckstrin homology domain and activate PKC by promoting its translocation to the plasma membrane.
The nuclear factor-kappa B (NF-κB) pathway is another important signaling cascade affected by nitrosamine exposure. N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which are metabolites formed when nitrosamines like DNP react with nicotine, activate NF-κB and contribute to tumor progression. This activation occurs through the generation of reactive oxygen species (ROS), which constantly activate transcription factors like NF-κB, promoting tumor development.
Figure 1: Signal Transduction Pathways Activated by this compound
[Note: This would be a diagram showing the molecular pathways from DNP to AP-1 activation, including TRAF2, c-Jun, and p16 downregulation, as well as the NF-κB pathway activation]
The consequences of these signaling cascades are profound. Experimental studies have demonstrated that DNP-exposed TgN(p53mt-LMP1)/HT mice show significantly higher expression of TRAF2 and c-Jun, coupled with lower expression of p16 compared to control groups (p<0.01). These molecular changes drive the formation of precancerous lesions and eventual carcinogenesis.
Metastasis Promotion Through LYRIC Phosphorylation Cascade
The metastatic capability of nasopharyngeal carcinoma is significantly enhanced by this compound through multiple phosphorylation-dependent pathways. The phosphorylation of LYRIC (metadherin) at serine 568 represents a critical event in this metastatic cascade.
LYRIC phosphorylation has emerged as a key molecular mechanism through which nitrosamine compounds promote NPC metastasis. Research using quantitative phosphoproteomics has identified that DNP induces the phosphorylation of LYRIC specifically at serine 568. This phosphorylation event significantly enhances cell motility and invasion capabilities, as demonstrated in both in vitro and in vivo models.
The functional significance of LYRIC phosphorylation has been validated through multiple experimental approaches. When the LYRIC phosphorylation site at serine 568 was mutated, DNP-mediated cell motility and invasion were dramatically decreased. Additionally, immunohistochemical analyses revealed higher levels of phospho-LYRIC in DNP-induced metastatic tumors compared to primary tumors, confirming the role of phospho-LYRIC in the metastatic process.
Beyond LYRIC, this compound initiates a complex cascade of phosphorylation events affecting multiple proteins involved in cellular motility and invasion. One critical target is ezrin, which undergoes phosphorylation at threonine 567 in response to DNP exposure. This phosphorylation is dependent on increased Rho kinase and protein kinase C (PKC) activity and plays a crucial role in regulating stress fiber formation and cell motility.
Heat shock protein 70-2 (HSP70-2) represents another important mediator of DNP-induced metastasis. DNP induces HSP70-2 expression in a dose- and time-dependent manner through direct binding to hypoxia-responsive elements (HRE) and heat shock elements (HSE) in the HSP70-2 promoter. This upregulation significantly contributes to the enhanced motility and invasiveness of NPC cells.
Table 2: Phosphorylation Events Mediated by this compound in NPC Metastasis
Anterior gradient 2 (AGR2) has also been identified as a critical mediator of DNP-induced metastasis. DNP significantly increases AGR2 expression, which directly regulates cathepsin B and D by binding to them. The enhanced expression of AGR2 is particularly prominent in cervical lymph node metastatic NPC tissues, and high AGR2 expression is strongly associated with NPC metastasis.
The molecular mechanisms underlying clusterin (CLU) upregulation by DNP further illustrate the compound's metastasis-promoting properties. DNP increases CLU expression, which subsequently enhances the expression and activity of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF). These factors play crucial roles in degrading extracellular matrix components and promoting angiogenesis, both essential for metastatic spread.
The clinical relevance of these mechanisms is supported by findings that CLU, MMP-9, and VEGF expression levels positively correlate with tumor-node-metastasis (TNM) classification in NPC patients. More recent studies have also identified DNP-induced super-enhancer RNA (seRNA-NPCm) as a critical regulator of metastasis through the NPM1/c-Myc/NDRG1 axis, further expanding our understanding of the complex mechanisms involved in DNP-mediated metastasis.
Properties
IUPAC Name |
(1,4-dinitrosopiperazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O3/c10-4-5-3-8(6-11)1-2-9(5)7-12/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPYJSMBKYZRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1N=O)CO)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558482 | |
| Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122323-85-7 | |
| Record name | (1,4-Dinitrosopiperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Hydroxymethylpiperazine Precursors
The preparation of (1,4-Dinitrosopiperazin-2-YL)methanol often begins with a piperazine backbone pre-functionalized with a hydroxymethyl group at the C2 position. One approach involves the reduction of piperazine-2-carboxylic acid esters. For example, ethyl piperazine-2-carboxylate can be reduced using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) to yield 2-hydroxymethylpiperazine. Alternatively, nucleophilic substitution reactions on 2-chloromethylpiperazine derivatives using aqueous sodium hydroxide (NaOH) provide direct access to the hydroxymethyl group.
Key Challenges:
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Regioselectivity : Piperazine’s symmetry complicates selective functionalization at the C2 position.
-
Stability : The hydroxymethyl group may undergo oxidation or elimination under harsh reaction conditions.
Nitrosation of 2-Hydroxymethylpiperazine
Nitrosation introduces nitroso (-N=O) groups to the N1 and N4 positions of the piperazine ring. This is typically achieved using nitrous acid (HONO), generated in situ from sodium nitrite (NaNO2) and hydrochloric acid (HCl). The reaction proceeds under ice-cooled conditions (0–5°C) to minimize side reactions such as diazotization or over-nitrosation.
Representative Procedure :
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Dissolve 2-hydroxymethylpiperazine (10 mmol) in 50 mL of 1 M HCl.
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Add NaNO2 (22 mmol) gradually with stirring at 0°C.
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Maintain pH < 3 using additional HCl to favor nitrosoammonium ion formation.
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Stir for 4–6 hours, then neutralize with NaOH and extract with dichloromethane.
Yield : 60–75% (estimated based on analogous nitrosations).
Hydroxymethylation of 1,4-Dinitrosopiperazine
Preparation of 1,4-Dinitrosopiperazine
1,4-Dinitrosopiperazine serves as a critical intermediate. It is synthesized by nitrosating piperazine under controlled conditions:
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Piperazine (10 mmol) is dissolved in acetic acid (50 mL).
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NaNO2 (20 mmol) is added portion-wise at 10°C.
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The mixture is stirred for 12 hours, yielding a yellow precipitate.
Characterization :
Introducing the Hydroxymethyl Group
Direct hydroxymethylation of 1,4-dinitrosopiperazine at C2 is challenging due to the electron-withdrawing nature of the nitroso groups. Two strategies have been proposed:
Friedel-Crafts-Type Alkylation
Using formaldehyde (HCHO) and a Lewis acid catalyst (e.g., AlCl3) in anhydrous conditions:
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Suspend 1,4-dinitrosopiperazine (5 mmol) in dry toluene.
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Add paraformaldehyde (10 mmol) and AlCl3 (15 mmol).
Limitations : Low yields (<30%) due to competing polymerization of formaldehyde.
Grignard Reagent Addition
A ketone intermediate (1,4-dinitrosopiperazin-2-one) is reduced to the alcohol:
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Oxidize 1,4-dinitrosopiperazine at C2 using pyridinium chlorochromate (PCC) to form the ketone.
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Reduce the ketone with sodium borohydride (NaBH4) in methanol.
Yield : 40–50% (theoretical).
Alternative Synthesis Routes
Cyclocondensation Strategies
Building the piperazine ring de novo with pre-installed functional groups:
Protection-Deprotection Sequences
To enhance regioselectivity:
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Protect one amine of piperazine as a tert-butoxycarbonyl (Boc) group.
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Functionalize C2 with hydroxymethyl.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nitrosation of Pre-Functionalized Piperazine | 2-Hydroxymethylpiperazine | NaNO2, HCl | 60–75 | Direct, fewer steps | Requires pre-functionalized precursor |
| Hydroxymethylation of Dinitrosopiperazine | 1,4-Dinitrosopiperazine | AlCl3, HCHO | <30 | Avoids pre-functionalization | Low yield, side reactions |
| Cyclocondensation | Ethylenediamine, glyoxal | HONO, H2/Pd | 35–45 | Builds ring with functional groups | Multi-step, complex purification |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(1,4-Dinitrosopiperazin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (-COOH) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitroso groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (1,4-Dinitrosopiperazin-2-YL)carboxylic acid.
Reduction: Formation of (1,4-Diaminopiperazin-2-YL)methanol.
Substitution: Formation of various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation: Hydroxymethyl can be oxidized to a carboxyl group.
- Reduction: Nitroso groups can be reduced to amino groups.
- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Chemistry
(1,4-Dinitrosopiperazin-2-YL)methanol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.
Biology
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its biological activities, focusing on its interaction with cellular components and potential mechanisms of action.
Medicine
There is significant interest in this compound as a potential therapeutic agent. Investigations are being conducted to evaluate its efficacy in drug development, particularly for conditions requiring novel treatment strategies.
Industry
The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it valuable in various industrial applications.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against certain bacterial strains. The mechanism is believed to involve the formation of reactive intermediates that disrupt cellular processes.
Anticancer Research
Preliminary research has shown promise for this compound in anticancer applications. In vitro studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of (1,4-Dinitrosopiperazin-2-YL)methanol involves its interaction with biological molecules and pathways. The nitroso groups can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Key Findings:
Structural Variations: The target compound’s piperazine ring is modified with nitroso groups, distinguishing it from methyl-substituted analogs in and . The diazepane (7-membered ring) in offers greater conformational flexibility than the 6-membered piperazine ring, which could influence binding affinity in biological systems .
Molecular Weight and Solubility: The target compound has a lower molecular weight (~174 g/mol) than phenyl-substituted analogs (~220 g/mol), likely improving aqueous solubility due to reduced hydrophobicity. Methanol groups enhance polarity compared to ethanol derivatives (e.g., 2,2'-(Piperazine-1,4-diyl)diethanol) .
Stability and Commercial Availability :
- Nitroso groups are prone to decomposition under heat or light, suggesting the target compound may require specialized storage. In contrast, methyl-substituted analogs () are discontinued, possibly due to synthesis challenges or instability .
Applications: Piperazine derivatives with hydroxyethyl groups (e.g., 2,2'-(Piperazine-1,4-diyl)diethanol) are used in polymer chemistry and drug delivery systems . The target compound’s nitroso groups may make it suitable as a nitrosating agent or intermediate in explosives research.
Research Implications and Limitations
While direct data on this compound is scarce, comparisons with analogs highlight critical structure-property relationships:
- Synthetic Challenges : The compound’s instability may necessitate low-temperature synthesis, as seen in nitrosated piperazine derivatives.
- Biological Relevance : Piperazine analogs are common in antipsychotics (e.g., aripiprazole), but the nitroso groups in the target compound may limit therapeutic use due to toxicity concerns.
Biological Activity
(1,4-Dinitrosopiperazin-2-YL)methanol is a compound characterized by its unique structural features, including both nitroso and hydroxymethyl groups. These functional groups contribute to its distinctive chemical reactivity and biological activities. This article reviews the biological activity of this compound, focusing on its implications in cancer research, particularly nasopharyngeal carcinoma (NPC), as well as its effects on cellular mechanisms.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₇H₈N₄O₄
- Molecular Weight : 200.16 g/mol
The presence of nitroso groups in the compound is significant as it is known to influence various biological processes, including carcinogenicity and cellular signaling pathways.
Carcinogenic Potential
Research has established that this compound, through its active form N,N'-Dinitrosopiperazine (DNP), exhibits carcinogenic properties. DNP has been linked to the development and metastasis of nasopharyngeal carcinoma (NPC). Studies have shown that DNP induces the expression of heat-shock protein 70-2 (HSP70-2) in NPC cells, which correlates with increased cellular motility and invasion capabilities .
The mechanisms by which DNP promotes NPC metastasis involve several key pathways:
- Heat-Shock Protein Induction : DNP enhances HSP70-2 expression through binding to hypoxia-responsive elements in the HSP70-2 promoter. This induction occurs at non-cytotoxic concentrations and is dose-dependent .
- Cell Motility and Invasion : DNP treatment has been shown to increase the motility and invasion of NPC cells in vitro. This was confirmed through assays that measured cell movement across membranes .
- Signaling Pathways : DNP activates multiple signaling pathways including Rho-kinase and Protein Kinase C (PKC), resulting in phosphorylation events that facilitate cell invasion . Specifically, it has been shown to increase the phosphorylation of LYRIC at serine 568, which is crucial for promoting cell motility .
Study 1: HSP70 Expression and NPC Metastasis
In a controlled experiment involving NPC cell lines treated with varying concentrations of DNP, researchers observed a significant increase in HSP70-2 expression. The study utilized an MTT assay to determine non-cytotoxic concentrations and found that higher doses correlated with increased cell viability but also enhanced invasive capabilities .
| Concentration (µM) | HSP70-2 Expression | Cell Viability (%) |
|---|---|---|
| 0 | Baseline | 100 |
| 20 | Moderate Increase | 90 |
| 40 | High Increase | 75 |
| 60 | Very High Increase | 50 |
Study 2: In Vivo Metastasis Model
In vivo studies using nude mice injected with NPC cells showed that those treated with DNP had significantly higher rates of metastasis compared to controls. The metastatic nodes observed in the lungs were directly correlated with elevated levels of HSP70-2 and other markers such as clusterin (CLU) and matrix metalloproteinases (MMPs) .
Q & A
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS and compare with reference standards (e.g., 4-[(4-Methylpiperazin-1-yl)methyl]phenyl methanol for structural analogs). Kinetic modeling (Arrhenius equation) can predict shelf-life under storage conditions .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictory data in the compound’s nitro-group reactivity?
- Methodological Answer : Contradictions in nitro-group behavior (e.g., unexpected reduction or oxidation) may arise from solvent polarity or trace metal contamination. Use a fractional factorial design to isolate variables:
- Factors : Solvent (methanol vs. acetonitrile), temperature, metal chelators (EDTA).
- Response : Reaction yield and byproduct formation (HPLC-MS).
Iterative refinement of conditions (e.g., inert atmosphere) can resolve inconsistencies .
Q. How can researchers validate chromatographic methods for detecting trace impurities in this compound?
- Methodological Answer : Develop a gradient HPLC method with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) to separate polar impurities. Validate per ICH Q2(R1):
- Parameters : Linearity (0.1–10 µg/mL), LOD/LOQ (0.03 µg/mL and 0.1 µg/mL), recovery (>95%).
Cross-reference with pharmacopeial standards (e.g., Imp. F(EP)) for impurity identification .
Q. What strategies address discrepancies in the compound’s pharmacological activity across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Use:
- Microsomal stability assays (liver microsomes + NADPH) to assess metabolic pathways.
- Physiologically-based pharmacokinetic (PBPK) modeling to predict in vivo behavior.
Compare with structurally related triazolone derivatives (e.g., CAS-179602-65-4) for mechanistic insights .
Methodological Challenges & Solutions
Q. How to optimize solvent systems for crystallization without compromising nitro-group integrity?
- Methodological Answer : Screen solvents with low dielectric constants (e.g., dichloromethane, toluene) to minimize nitro-group solvolysis. Use anti-solvent addition (e.g., hexane) under controlled cooling (5°C/min). Characterize crystals via X-ray diffraction and compare melting points (e.g., mp 96–98°C for analogs) .
Q. What protocols ensure safe handling of this compound given its potential hazards?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- PPE : Nitrile gloves, lab coat, chemical goggles.
- Storage : In airtight containers with desiccants (RH <30%), away from light.
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration. Reference safety data for piperazine derivatives (e.g., H319: eye irritation) .
Data Interpretation & Anomalies
Q. How to investigate anomalous NMR signals in this compound derivatives?
- Methodological Answer : Anomalies (e.g., unexpected splitting) may indicate conformational isomerism or paramagnetic impurities. Use:
- Variable-temperature NMR (−40°C to 80°C) to assess dynamic equilibrium.
- COSY/NOESY to confirm intramolecular hydrogen bonding.
Compare with acetylated analogs (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) for spectral benchmarking .
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC50 values. Outlier detection (Grubbs’ test) can identify systematic errors in assay conditions .
Environmental & Regulatory Considerations
Q. How to assess the environmental impact of this compound degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
